REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([NH2:5])[CH3:4].[CH3:6][C:7]([CH3:11])(O)[C:8]#N.[OH2:12]>CC(C)=O>[CH3:6][C:7]1([CH3:11])[NH:1][CH2:2][CH:3]([CH3:4])[NH:5][C:8]1=[O:12]
|
Name
|
|
Quantity
|
148.3 g
|
Type
|
reactant
|
Smiles
|
NCC(C)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
170.2 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
water and unreacted materials are removed at 15 mm Hg
|
Type
|
CUSTOM
|
Details
|
The residue, which formed a solid
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
CUSTOM
|
Details
|
to melt at 115°-117°
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |